6-Methyl-2-phenylpyridin-3-amine
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Overview
Description
6-Methyl-2-phenylpyridin-3-amine is an organic compound with a molecular formula of C12H12N2. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylpyridin-3-amine typically involves the reaction of 2-phenylpyridine with methylamine under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-phenylpyridine with a methylboronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Methyl-2-phenylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: A precursor in the synthesis of 6-Methyl-2-phenylpyridin-3-amine.
3-Methyl-2-phenylpyridine: A structural isomer with different chemical properties.
2-Methyl-3-phenylpyridine: Another isomer with unique reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-methyl-2-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-9-7-8-11(13)12(14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 |
InChI Key |
UEOVSTVTINQETC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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